Crassicauline A

Description

Origin and Botanical Context in Traditional Medicine Systems

The origins of Crassicauline A are deeply rooted in the plant kingdom, specifically within genera known for their potent chemical constituents. Its historical context is largely defined by its use in traditional medicine systems, where the plants containing it have been utilized for centuries.

This compound is primarily isolated from plants belonging to the genera Aconitum and Delphinium, both of which are members of the Ranunculaceae family. nih.govcjnmcpu.com The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses over 300 species that are widely distributed in the temperate regions of the Northern Hemisphere. nih.gov In China alone, there are over 200 species, with a high concentration in western Sichuan, northwestern Yunnan, and eastern Tibet. nih.gov

This compound, also referred to as bulleyaconitine A, is a principal component of many Aconitum plants found in the Yunnan province of China, such as Aconitum hemsleyanum and Aconitum crassicaule. nih.gov It has also been identified in other species, including Aconitum episcopale and Aconitum carmichaelii. nih.gov The genus Delphinium, commonly known as larkspur, also contains a variety of diterpenoid alkaloids and is another source of compounds with similar chemical backbones. nih.gov

Plants from the Aconitum genus have a long and significant history of use in Traditional Chinese Medicine (TCM). nih.govnih.gov In TCM, certain species like Aconitum carmichaelii and Aconitum kusnezoffii are commonly used. nih.gov These herbs have been traditionally employed for the clinical treatment of pain, rheumatism, and various neurological disorders. nih.gov

The use of Aconitum in TCM is a complex practice that often involves processing the raw herbs to ensure their safe application. nih.gov Methods such as boiling, steaming, and sand frying are utilized to transform the chemical constituents of the plants. nih.govnih.gov this compound, being a major bioactive compound, has been a subject of interest in understanding the chemical changes that occur during these traditional processing methods. nih.gov In China, this compound has been used clinically as a non-narcotic analgesic drug. nih.govnih.gov

Chemical Classification within Diterpenoid Alkaloids

The chemical identity of this compound is defined by its classification as a diterpenoid alkaloid, a large and structurally diverse group of natural products. nih.gov

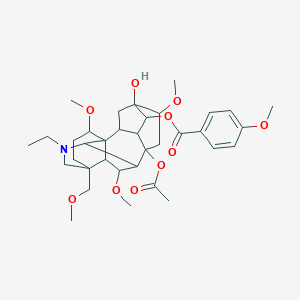

This compound belongs to the subgroup of C19-diterpenoid alkaloids. nih.gov This classification is based on the number of carbon atoms in its core skeleton. nih.gov Diterpenoid alkaloids are characterized by their complex polycyclic structures, which often feature numerous stereocenters. nih.govchemrxiv.org The C19-diterpenoid alkaloids, in particular, are known for their intricate and challenging chemical architectures. chemrxiv.org The specific structure of this compound is derived from an aconitane (B1242193) skeleton. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

79592-91-9 |

|---|---|

Formule moléculaire |

C35H49NO10 |

Poids moléculaire |

643.8 g/mol |

Nom IUPAC |

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |

Clé InChI |

GAZDXIGXYWVWQX-MIOGPJTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

SMILES isomérique |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Synonymes |

8-O-Acetylforestine |

Origine du produit |

United States |

Isolation, Identification, and Analytical Characterization Methodologies

Isolation Strategies from Natural Sources

Crassicauline A is naturally found in the roots of various Aconitum species, plants that have a long history in traditional medicine. nih.govnih.gov It is considered a principal component in several Aconitum plants native to the Yunnan province of China, such as Aconitum hemsleyanum E. Pritz., which is synonymous with Aconitum crassicaule W. T. Wang. nih.gov However, the natural abundance of this compound in these plants is often low. nih.gov

The isolation process typically begins with the collection and processing of the plant material, usually the roots. Standard phytochemical extraction procedures are employed, which involve pulverizing the dried plant material and extracting the alkaloids using organic solvents. The resulting crude extract is a complex mixture of numerous compounds, from which this compound must be separated.

Further purification often involves a series of chromatographic techniques. For instance, after initial extraction, the crude material may be subjected to column chromatography over silica (B1680970) gel or other stationary phases. nih.govchemrxiv.org This is followed by repeated chromatographic steps, including preparative high-performance liquid chromatography, to yield the pure compound. nih.gov Given its low natural concentration, obtaining significant quantities of this compound from its source can be a costly and labor-intensive process. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatography is indispensable for both the purification of this compound and its quantitative analysis in various matrices. High-performance and ultra-high-performance liquid chromatography are the cornerstone techniques for these applications.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of this compound. nih.govnih.gov HPLC methods have been developed and validated for the quantitative determination of this compound and other related alkaloids in herbal preparations and biological samples. nih.govresearchgate.net

In one study, an HPLC method was established to monitor the structural transformation of this compound under specific processing conditions that simulate traditional herbal medicine preparation. nih.gov The method demonstrated excellent performance, as detailed in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2–200 µg/mL | nih.gov |

| Correlation Coefficient (r) | 0.9996 | nih.gov |

| Limit of Detection (LOD) | 0.18 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.60 µg/mL | nih.gov |

This level of precision and sensitivity makes HPLC a critical tool for quality control and research involving this compound. nih.gov

For higher sensitivity and specificity, particularly in complex biological matrices like plasma, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS or UPLC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net This technique combines the superior separation power of UHPLC with the precise detection and structural information provided by mass spectrometry. mdpi.com

A UPLC-MS/MS method has been successfully developed and validated for the simultaneous quantification of this compound and other alkaloids in rat plasma. nih.gov Key parameters of this method included a UPLC HSS T3 column and a gradient elution mobile phase of methanol (B129727) and water containing 0.1% formic acid. nih.gov The analysis was performed in under five minutes, highlighting the rapidity of the technique. nih.govresearchgate.net Detection was achieved using electrospray ionization (ESI) in positive-ion mode, with quantification performed via multiple reaction monitoring (MRM). nih.gov This method achieved excellent linearity over a wide concentration range (1–2500 ng/mL) with a correlation coefficient (r) greater than 0.99. nih.gov

Such methods are crucial for pharmacokinetic studies and for investigating the in vivo metabolism of this compound, where trace amounts of the compound and its metabolites need to be accurately measured. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. ruc.dk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the precise connectivity and stereochemistry of the alkaloid's complex diterpenoid skeleton. mendeley.com

1D NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each atom in the molecule. nih.gov The identity of synthesized this compound has been confirmed by comparing its ¹H and ¹³C NMR data with that of a standard sample. nih.gov Spectra are typically recorded on high-field spectrometers (e.g., 400 or 600 MHz) using deuterated solvents like chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. nih.govnih.gov

The ¹³C NMR spectrum provides characteristic chemical shifts for the carbon atoms within the this compound structure. A selection of these reported shifts is presented below.

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C-1 | 85.0 | nih.gov |

| C-6 | 83.8 | nih.gov |

| C-8 | 85.6 | nih.gov |

| C-13 | 74.8 | nih.gov |

| C-14 | 78.6 | nih.gov |

| C-16 | 83.1 | nih.gov |

| 1-OCH3 | 56.0 | nih.gov |

| 6-OCH3 | 58.7 | nih.gov |

| 16-OCH3 | 57.7 | nih.gov |

| 18-OCH3 | 59.0 | nih.gov |

| O=C-CH3 | 169.7 | nih.gov |

| C(7") | 166.0 | nih.gov |

In addition to 1D techniques, 2D NMR experiments such as COSY, HSQC, and HMBC are essential for assembling the complete molecular structure by establishing correlations between protons and carbons. mendeley.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital technique for determining the elemental composition of a molecule with high accuracy and precision. mdpi.commdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HR-ESI-MS allows for the unambiguous determination of the molecular formula of this compound.

This technique is often used in the final stages of characterization to confirm the identity of an isolated or synthesized compound. nih.gov For example, in the characterization of a precursor to this compound, HR-ESI-MS was used to confirm the molecular formula C₃₅H₄₇NO₁₁ by detecting the protonated molecule [M+H]⁺ at m/z 642.3200 (calculated as 642.3199), providing definitive evidence for the compound's structure. nih.gov The combination of HPLC with ESI-MS/MS is a powerful tool for analyzing complex components in plant extracts due to its high selectivity and sensitivity. mdpi.com

Other Spectroscopic Methods (e.g., UV-Vis, FT-IR)

The analytical characterization of complex natural products like this compound relies on a suite of spectroscopic techniques to elucidate and confirm its molecular structure. Among these, Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information regarding the electronic transitions and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing insights into its electronic structure, particularly the presence of chromophores. In alkaloids, chromophores often include aromatic rings and carbon-carbon double bonds. The UV spectrum of a precursor to this compound, dehydroyunaconitine, has been reported with absorption maxima (λmax) in methanol at 201.5 nm, 207.5 nm, and 259 nm. nih.gov While specific UV absorption data for this compound is not detailed in recent literature, its structure contains a 4-methoxybenzoate (B1229959) group, which is a significant chromophore. This aromatic ester group would be expected to produce characteristic absorption bands in the UV region, typically around 250-260 nm, which are crucial for its identification and quantification. nih.gov Studies confirming the synthesis of this compound have verified its identity by comparing its full spectroscopic data, including UV-Vis spectra, against a standard sample, although the explicit λmax values were not published in the report. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FT-IR spectrum provides a molecular "fingerprint" that is unique to the compound. For a complex diterpenoid alkaloid like this compound, the FT-IR spectrum would reveal characteristic absorption bands for its various functional groups. Although specific spectral data for this compound is not always published, the expected absorptions can be inferred from its known structure. For instance, a study on its synthesis mentions recording the IR spectrum on a Vector 22 spectrometer using KBr pellets for confirmation against a standard. nih.gov

The table below illustrates the principal functional groups present in this compound and their expected characteristic IR absorption regions.

Table 1: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound This table is illustrative and based on general frequency ranges for the indicated functional groups.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 (acetate & benzoate) |

| Aromatic Ring (C=C) | Stretching | 1600 & 1475 (approx.) |

| Ether (C-O) | Stretching | 1260 - 1000 |

Thermal and Morphological Characterization Methods for Complexes (e.g., Differential Scanning Calorimetry, Scanning Electron Microscopy)

While spectroscopic methods define the molecular structure of this compound, thermal and morphological analyses are essential for characterizing its solid-state properties, such as crystallinity, purity, thermal stability, and particle morphology, particularly when formulated into complexes or different crystalline forms.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure how a material's physical properties change as a function of temperature. nih.gov It works by monitoring the heat flow required to increase the temperature of a sample compared to a reference. mdpi.com For a crystalline alkaloid like this compound, DSC is invaluable for determining key thermodynamic properties. The resulting thermogram would display a sharp endothermic peak corresponding to the melting point (Tm) of the compound. The position of this peak is a crucial indicator of purity; impurities typically depress and broaden the melting peak. researchgate.net The area under the melting peak corresponds to the enthalpy of fusion (ΔH), which provides information about the degree of crystallinity. researchgate.net DSC can also detect other thermal events such as polymorphic transitions, desolvation, and decomposition, making it a critical tool for stability and formulation studies of pharmaceutical substances. mdpi.comresearchgate.net Although specific DSC studies on this compound are not available in the reviewed literature, this technique is standard for the characterization of other alkaloids, such as quinine (B1679958) sulphate. scirp.org

The table below provides an example of the type of data that would be obtained from a DSC analysis of a hypothetical pure this compound sample.

Table 2: Illustrative DSC Data for a Hypothetical this compound Sample This data is hypothetical and for illustrative purposes only.

| Parameter | Value | Unit | Description |

| Onset of Melting | 208.5 | °C | Temperature at which melting begins. |

| Peak Melting Temp (Tm) | 210.0 | °C | Temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔH) | 95.0 | J/g | Heat absorbed to melt the sample, indicating crystallinity. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and texture of solid materials at high magnification. mdpi.com An electron beam is scanned across the sample's surface, and the interactions generate signals that are used to create a detailed image of the topography. In the context of alkaloid characterization, SEM is used to visualize the crystal habit (shape), particle size, and surface features of the compound. scirp.org The morphology of crystalline particles can significantly influence important pharmaceutical properties such as flowability, dissolution rate, and bioavailability. For example, studies on quinine sulphate have used SEM to differentiate between various crystal forms, which appeared as acicular, prismatic, or flaky crystals. scirp.org While no SEM studies have been published specifically for this compound, this method would be essential for characterizing its solid form, identifying different polymorphs, or analyzing the morphology of potential drug delivery complexes involving the compound.

Biosynthetic Pathways and Metabolic Transformations

Proposed Biosynthetic Routes for Diterpenoid Alkaloids (General Context)

The biosynthesis of diterpenoid alkaloids is a complex process that begins with the universal precursor for terpenes, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net The formation of the intricate carbon skeleton involves several key enzymatic steps.

Initially, GGPP undergoes cyclization, a process mediated by terpene synthases (TPSs), to form ent-copalyl diphosphate (B83284) (ent-CPP). nih.govnih.gov This intermediate is a critical branch point in the biosynthesis of various diterpenes. researchgate.net Subsequently, a class I TPS converts ent-CPP into diterpene scaffolds such as ent-atiserene or ent-kaurene. nih.gov These hydrocarbon skeletons are then subjected to a series of oxidative modifications, catalyzed by enzymes like cytochrome P450 monooxygenases. researchgate.net

A defining step in the formation of diterpenoid alkaloids is the incorporation of a nitrogen atom. This is believed to occur through the enzymatic transamination of dialdehyde (B1249045) intermediates derived from the diterpene scaffolds. researchgate.net The nitrogen atom itself is typically sourced from an amino acid, with studies suggesting that β-aminoethanol, derived from the decarboxylation of L-serine, is incorporated to form the characteristic piperidine (B6355638) ring found in these alkaloids. nih.govresearchgate.net The resulting primary C20-diterpenoid alkaloid skeletons, such as the atisine-type, can then undergo further rearrangements and modifications to produce the vast diversity of structures observed in nature, including the aconitine-type skeleton of Crassicauline A. nih.govthieme-connect.com

In Vivo and In Vitro Metabolic Studies of this compound

The metabolism of this compound is a key factor in its pharmacological and toxicological profile. Studies in animal models have revealed that the compound is extensively metabolized, with less than 10% of an intravenous dose and 5% of an oral dose being recovered unchanged in urine and feces. nih.govresearchgate.net This indicates that biotransformation is the primary route of elimination. nih.gov

Hydroxylation is a major metabolic pathway for this compound. In vivo studies in rats have identified a significant hydroxylated metabolite. nih.gov Based on mass fragmentation analysis, the site of this hydroxylation has been tentatively identified as the C-15 position on the diterpenoid skeleton. nih.govresearchgate.net This metabolic transformation is noteworthy as it may represent a bioactivation pathway, potentially producing the more toxic alkaloid known as deoxyjesaconitine. nih.govresearchgate.net Preliminary in vitro assays using liver S9 fractions have highlighted a potential inter-species difference, with rat models demonstrating a higher rate of hydroxylation compared to human liver fractions. nih.govresearchgate.net Another possible, though minor, hydroxylated metabolite, yunaconitine (B1683533) (hydroxylated at C-3), was detected in urine but was not considered a product of in vivo metabolism in that particular study. nih.govresearchgate.net

While hydroxylation at C-15 is a primary identified pathway for this compound, other metabolic modifications common to related diterpenoid alkaloids are also likely to occur. For the closely related compound aconitine (B1665448), major metabolic pathways include hydrolysis of the ester groups at C-8 and C-14, as well as O-demethylation and N-deethylation. nih.govrsc.org Hydrolysis, in particular, is a significant transformation catalyzed by carboxylesterases in the liver and potentially in the gastrointestinal tract, leading to less toxic monoester and amino alcohol derivatives. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound also undergoes O-demethylation, N-deethylation, and hydrolysis of its ester bonds as part of its metabolic profile. nih.govrsc.org

The biotransformation of this compound and related alkaloids is primarily mediated by phase I metabolic enzymes. The Cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the oxidative metabolism of these compounds. rsc.org For aconitine, studies have specifically implicated CYP3A4 and CYP3A5 as the major isoenzymes responsible for its metabolism, with minor contributions from CYP1A1 and CYP1A2. nih.govrsc.org These enzymes are responsible for reactions such as hydroxylation and demethylation. nih.gov In addition to CYP450 enzymes, carboxylesterases (CEs) are crucial for the hydrolysis of the ester linkages within the alkaloid structure, a key step in detoxification. nih.gov

Structural Transformations Induced by Chemical Processing

Aconitum species are traditionally processed before medicinal use to reduce their high toxicity. Thermal processing methods, such as sand frying, are employed to induce chemical transformations in the constituent alkaloids. nih.govresearchgate.net

Sand frying is a traditional method that involves heating the herbal material with sand for a short period. nih.govnih.gov This process significantly alters the chemical profile of this compound. Studies simulating sand frying by heating this compound have shown that its concentration decreases as temperature and processing time increase. nih.gov For instance, when heated at 180°C, the concentration of this compound dropped to zero after 20 minutes. nih.gov

This degradation is accompanied by the emergence of new, less toxic compounds. nih.gov At least two transformation pathways are speculated to occur during this process. nih.govresearchgate.net Several transformation products have been isolated and identified, resulting from reactions such as deacetylation, demethoxylation, and the formation of a double bond. nih.govfrontiersin.org

| Temperature (°C) | Time (min) | Remaining this compound (µg/mL) | Reference |

|---|---|---|---|

| - | 0 (Unprocessed) | 160.96 | nih.gov |

| 160 | 10 | 69.07 | nih.gov |

| 160 | 20 | 24.42 | nih.gov |

| 180 | 5 | 55.47 | nih.gov |

| 180 | 20 | 0 | nih.gov |

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| 16-demethoxy-∆15(16)-8-deacetylthis compound | C32H43NO8 | nih.govfrontiersin.org |

| 16-demethoxy-∆15(16)-8-O-methylthis compound | - | nih.gov |

| 16-demethoxy-∆15(16)-crassicauline A | - | frontiersin.org |

| Pyrothis compound | - | nih.gov |

Identification of Transformed Alkaloids

The chemical structure of this compound can be altered through various processes, leading to the formation of new alkaloid derivatives. These transformations are primarily identified through two main avenues: metabolic processes within living organisms (in vivo) and thermal processing methods like sand frying. Research into these transformations is crucial for understanding the compound's behavior and the nature of its derivatives.

Metabolic Transformations in Rats

Studies conducted on the metabolism of this compound in rats have revealed that the compound is extensively biotransformed. Following administration, only a small fraction of the original compound is recovered unchanged, indicating that it is predominantly eliminated via metabolism. nih.govnih.gov The primary metabolic pathways identified include hydroxylation, deacetylation, O-demethylation, and N-deethylation.

One significant metabolic reaction is hydroxylation. nih.govresearchgate.net Through mass fragmentation analysis, a hydroxylated metabolite of this compound was detected in rat urine and feces. researchgate.net The hydroxylation site was tentatively identified at the C-15 position of the alkaloid's core structure, which would result in the formation of a toxic alkaloid known as Deoxyjesaconitine. researchgate.net Another potential, though less prominent, hydroxylated metabolite is Yunaconitine, which would be formed through hydroxylation at the C-3 position. researchgate.netnih.gov However, its detection has been considered likely attributable to its presence as an impurity in the original this compound sample rather than as a direct metabolic product. researchgate.net

Table 1: Identified and Proposed In Vivo Metabolites of this compound in Rats This table is interactive. You can sort the data by clicking on the column headers.

| Metabolite Name | Transformation Pathway | Method of Identification | Status |

|---|---|---|---|

| Deoxyjesaconitine | Hydroxylation (at C-15) | Chromatographic Behavior & Mass Fragmentation Analysis | Tentatively Identified |

| Yunaconitine | Hydroxylation (at C-3) | UPLC-MS/MS | Detected, but not confirmed as a metabolite |

Transformations via Thermal Processing

Traditional processing methods for herbs containing Aconitum alkaloids, such as sand frying, are employed to modify the chemical composition of the raw plant material. When this compound is subjected to heating in an oil bath to simulate the sand frying process, it undergoes significant structural changes, leading to the formation of several new compounds. nih.govfrontiersin.org

Research has successfully isolated and identified four distinct alkaloids derived from this compound after this thermal treatment: one previously known alkaloid and three new derivatives. nih.govfrontiersin.org The transformation pathways are believed to involve reactions such as dehydration and pyrolysis. One of the newly identified compounds is 16-demethoxy-∆¹⁵⁽¹⁶⁾-8-deacetylthis compound. nih.gov The formation of these "pyro-type" derivatives is a common transformation for C19-diterpenoid alkaloids under high-temperature conditions. nih.gov These studies provide insight into the complex chemical changes that occur during the traditional processing of medicinal herbs. researchgate.net

Table 2: Alkaloids Transformed from this compound via Sand Frying This table is interactive. You can sort the data by clicking on the column headers.

| Transformed Alkaloid | Type | Method of Identification |

|---|---|---|

| Pyrothis compound | New Diterpenoid Alkaloid | Column Chromatography, NMR, HR-ESI-MS |

| Dehydrothis compound | New Diterpenoid Alkaloid | Column Chromatography, NMR, HR-ESI-MS |

| 16-demethoxy-∆¹⁵⁽¹⁶⁾-8-deacetylthis compound | New Diterpenoid Alkaloid | Column Chromatography, NMR, HR-ESI-MS |

| Known Alkaloid (unspecified in source) | Known Diterpenoid Alkaloid | Column Chromatography, NMR, HR-ESI-MS |

Chemical Synthesis and Analog Design

Partial Synthesis Strategies for Crassicauline A

Due to the low natural abundance of this compound, its partial synthesis from a more readily available precursor is a practical and economically viable approach. nih.govd-nb.info

Yunaconitine (B1683533) is a C19-diterpenoid alkaloid that is abundant in several Aconitum species and shares a very similar chemical skeleton with this compound. nih.govnih.gov The key structural difference is the presence of an α-hydroxyl group at the C-3 position in yunaconitine, which is absent in this compound. d-nb.infonih.gov This structural similarity makes yunaconitine an ideal starting material for the partial synthesis of this compound. nih.gov

The conversion process involves a two-step chemical transformation designed to remove the C-3 hydroxyl group. nih.govnih.gov This method is noted for being more concise, having a higher yield, and being more suitable for production applications compared to previously reported methods. d-nb.infonih.gov The availability of yunaconitine from plants like Aconitum hemsleyanum and A. geniculatum makes this semi-synthesis a cost-effective strategy to produce this compound for further research and potential clinical use. nih.gov

The conversion of yunaconitine to this compound is achieved through a two-step reaction sequence: dehydration followed by hydrogen reduction. nih.govnih.gov

Dehydration: The first step involves the dehydration of yunaconitine. This reaction eliminates the α-hydroxyl group at the C-3 position, leading to the formation of an intermediate compound, dehydroyunaconitine. d-nb.infonih.gov

Hydrogen Reduction: The second step is the hydrogen reduction of dehydroyunaconitine. nih.gov This reaction saturates the double bond formed during dehydration. The process utilizes Raney Ni as a catalyst in a 95% ethanol (B145695) solvent. The mixture is stirred at room temperature for 8 hours under a hydrogen atmosphere. nih.govd-nb.info After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound as a white powder with a high yield of 94.9%. nih.govd-nb.info

This two-step method provides an efficient route to this compound from a more abundant natural product. nih.gov

Total Synthesis Considerations for Complex Natural Products

The total synthesis of complex natural products like C19-diterpenoid alkaloids, including this compound, presents a significant challenge to synthetic chemists. acs.orgnih.gov These molecules are characterized by their intricate, cage-like, polycyclic frameworks and numerous stereocenters. acs.org Developing innovative and efficient synthetic strategies is crucial for their successful preparation. acs.org

Key considerations and strategies in the total synthesis of such complex alkaloids include:

Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are powerful tools for constructing the polycyclic ring systems found in these alkaloids. An oxidative dearomatization/Diels-Alder (OD/DA) sequence has been effectively used to form the common [2.2.2]-bicyclic core. acs.org

Radical-Based Cyclizations: These reactions can be used to form key carbon-carbon bonds and construct the intricate ring systems. thieme-connect.com

Rearrangement Reactions: Biomimetic strategies, such as semipinacol rearrangements, have been inspired by the biosynthetic pathways of these alkaloids and can be used to achieve key skeletal transformations. nih.gov

While a total synthesis of this compound has not been specifically reported in the provided search results, the strategies employed for other C19-diterpenoid alkaloids like (-)-talatisamine, (-)-liljestrandisine, and (-)-liljestrandinine provide a roadmap for how such a synthesis could be approached. acs.orgnih.gov These syntheses often involve long linear sequences, with some reported syntheses of related compounds requiring over 30 steps. acs.org

Rational Design and Semisynthesis of this compound Analogs

The modification of the this compound structure through rational design and semisynthesis is a key strategy for developing new derivatives with improved biological activity and reduced toxicity. nih.govnih.gov

Structural optimization aims to identify the key pharmacophores and modify the molecule to enhance its desired effects. nih.gov For diterpenoid alkaloids, this often involves studying the structure-activity relationships (SAR) to understand how different functional groups contribute to their biological activity. bath.ac.uk

Strategies for the structural optimization of this compound and related alkaloids may include:

Structural Fragmentation: Breaking the molecule down into simpler fragments to identify the core structures responsible for its activity.

Elimination of Redundant Atoms/Groups: Removing parts of the molecule that are not essential for its biological function, which can simplify the structure and potentially reduce side effects.

Modification of Key Functional Groups: Altering or replacing functional groups, such as the ester groups at C-8 and C-14, which are known to be important for the activity of aconitine-type alkaloids. nih.gov

The ultimate goal of these strategies is to guide the design of new, more potent, and safer analogs.

Semisynthesis is used to create derivatives of this compound with modified biological profiles. nih.gov By making targeted chemical changes to the parent molecule, researchers can explore how these changes affect its properties. For example, the processing of this compound through methods like sand frying can lead to the formation of new alkaloids with reduced cardiotoxicity and, in some cases, antiarrhythmic properties. nih.gov

The study of this compound derivatives helps to build a clearer understanding of the structure-activity relationship for this class of compounds. nih.gov This knowledge is crucial for the development of new therapeutic agents with improved efficacy and safety profiles. nih.gov

Chemoenzymatic Synthesis Approaches for Diterpenoid Alkaloids

The intricate and densely functionalized structures of C20-diterpenoid alkaloids, such as this compound, present formidable challenges to total chemical synthesis. Chemoenzymatic strategies, which integrate the selectivity of biocatalysts with the versatility of chemical reactions, offer a promising avenue to overcome these complexities. nih.gov This approach is particularly advantageous for installing stereocenters with high fidelity and for late-stage functionalization of complex intermediates, thereby streamlining synthetic routes and enabling access to structural analogs. nih.gov

While a direct chemoenzymatic synthesis of this compound has not been reported, the broader field of alkaloid and terpenoid synthesis provides a framework for potential strategies. These approaches can be broadly categorized into: the use of enzymes to generate key chiral synthons, biocatalytic late-stage functionalization, and the application of enzyme cascades.

A significant hurdle in the synthesis of diterpenoid alkaloids is the stereocontrolled construction of the polycyclic core. Enzymes, particularly terpene cyclases, are instrumental in the biosynthesis of the diterpene scaffold from the linear precursor geranylgeranyl pyrophosphate (GGPP). nih.gov In a chemoenzymatic context, engineered microorganisms harboring specific terpene cyclases can be employed to produce the core diterpene skeleton, which can then be elaborated through chemical steps. For instance, a three-stage chemoenzymatic synthesis of cyclopiane diterpenes has been demonstrated, commencing with the production of the tetracyclic skeleton by a terpene cyclase in an engineered E. coli host. researchgate.netdoi.org This foundational scaffold is then diversified through chemical redox operations and directed C-H activation. researchgate.netdoi.org

Late-stage functionalization of advanced synthetic intermediates using enzymes is another powerful strategy. Cytochrome P450 monooxygenases, for example, are known to catalyze highly specific and regioselective hydroxylation reactions at unactivated C-H bonds, a transformation that is often difficult to achieve with conventional chemical reagents. nih.gov In the context of diterpenoid synthesis, P450 enzymes have been successfully used for remote C-H hydroxylation. nih.gov This enzymatic C-H oxidation capability could be envisioned for the introduction of hydroxyl groups found in this compound and related alkaloids, potentially simplifying protecting group strategies and reducing step counts. The table below illustrates examples of enzymes used in the synthesis of complex natural products that could be relevant for diterpenoid alkaloid synthesis.

| Enzyme Class | Example Enzyme | Transformation | Relevance to Diterpenoid Alkaloid Synthesis |

| Terpene Cyclase | PchDS | Cyclization of GGPP to a tetracyclic diterpene skeleton | Construction of the foundational polycyclic core. |

| Cytochrome P450 Monooxygenase | PtmO5-RhFRed | Remote C-11 C-H hydroxylation of an ent-steviol intermediate | Introduction of hydroxyl groups at specific positions on the alkaloid scaffold. |

| Dioxygenase | PtmO6 | C-7 hydroxylation of a diterpenoid intermediate | Regioselective oxidation to install key functional groups. |

| Lipase | Candida antarctica Lipase B (CALB) | Kinetic resolution of a chlorohydrin intermediate | Enantioselective preparation of chiral building blocks for the synthesis. |

Furthermore, enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, can significantly enhance synthetic efficiency. frontiersin.org While complex, the biosynthetic pathways of diterpenoid alkaloids in plants like Aconitum and Delphinium involve a series of enzymatic transformations, including cyclization, oxidation, and nitrogen incorporation, catalyzed by terpene synthases, cytochrome P450s, and reductases. nih.gov Replicating these cascades in a chemoenzymatic setting could provide a powerful tool for the construction of the intricate alkaloid architecture.

The table below outlines a hypothetical chemoenzymatic approach to a key intermediate for C20-diterpenoid alkaloids, drawing parallels from established methodologies.

| Synthesis Stage | Description | Key Transformation | Potential Enzyme |

| Scaffold Construction | Production of a foundational diterpene skeleton. | GGPP -> Polycyclic diterpene | Terpene Cyclase |

| Early Functionalization | Introduction of initial oxygenation patterns. | C-H Hydroxylation | Cytochrome P450 |

| Nitrogen Incorporation | Formation of the characteristic nitrogen-containing ring. | Reductive Amination | Imine Reductase / Transaminase |

| Late-Stage Oxidation | Installation of further hydroxyl groups. | Regioselective C-H Hydroxylation | Cytochrome P450 |

By leveraging the inherent selectivity of enzymes, chemoenzymatic approaches hold significant potential for the efficient and stereocontrolled synthesis of this compound and other complex diterpenoid alkaloids. Future research in enzyme discovery and engineering will likely expand the biocatalytic toolkit available for tackling these challenging molecular targets.

Structure Activity Relationship Sar Studies of Crassicauline a and Its Derivatives

Correlations between Structural Features and Biological Activity Profiles

The analgesic and cytotoxic effects of Crassicauline A and its analogs are highly dependent on specific structural motifs and functional groups distributed across its hexacyclic skeleton. jst.go.jpnih.gov

A-Ring: The presence of a tertiary amine, specifically an N-ethyl group, within the A-ring is considered an essential structural feature for the analgesic activity of C19-diterpenoid alkaloids. jst.go.jpnih.govresearchgate.net

C-Ring: In related aconitine-type alkaloids, modifications to the C-ring, such as the introduction of hydroxyl, carbonyl, or alkene groups at the C-3 position, have been shown to influence biological activity. nih.gov For this compound, a hydroxyl group at the C-3 position may support its analgesic effects. nih.govresearchgate.net

D-Ring: The saturation state of the D-ring is an important factor for maintaining potent analgesic activity. jst.go.jpnih.gov

Specific functional groups are the primary determinants of the chemical reactivity and biological interactions of this compound. solubilityofthings.combiotechacademy.dk

Tertiary Amine: A tertiary amine in the A-ring is a crucial element for the analgesic properties of this compound and related compounds. jst.go.jpnih.govmdpi.com

Ester Groups: this compound is a diester diterpenoid alkaloid, a feature that significantly influences its activity. mdpi.com The presence of two ester groups is associated with markedly stronger cytotoxicity compared to analogous compounds that lack these substituents. rsc.org The hydrolysis of the ester bonds, particularly at the C-8 and C-14 positions, results in monoester or amine-diterpenoid alkaloids with significantly reduced toxicity. nih.govrsc.org The aromatic ester group is also implicated in the antiarrhythmic effects of some related alkaloids, with its removal leading to a decline in bioactivity. nih.gov

The nature and position of ester and ether groups are critical for modulating the biological effects of this compound.

Substitution at C-8: An acetoxyl group at the C-8 position is a key structural feature for analgesic activity. jst.go.jpnih.govresearchgate.net However, replacing this acetyl group with an ethyl group (alkoxylation) can also yield potent analgesics. For instance, the derivative 8-O-deacetyl-8-O-ethylthis compound was found to be a highly potent analgesic, comparable to the parent compound. jst.go.jpnih.govresearchgate.net This suggests that while an ester is important, modifications are tolerated and can even maintain high activity. The antiarrhythmic activity of related compounds can also be manipulated by the nature of the substituent at the C-8 position. nih.gov

Substitution at C-14: The C-14 position is esterified with a p-methoxybenzoyl group in this compound. This aromatic ester is a critical requirement for its analgesic activity. jst.go.jpnih.gov Hydrolysis of this ester bond significantly reduces the compound's toxicity. nih.govrsc.org

Hydroxylation at C-15: Research indicates that hydroxylation at the C-15 position on the alkaloid skeleton may be a necessary step for bioactivation. researchgate.netmdpi.com This metabolic transformation could produce a more active or, in some cases, more toxic compound like deoxyjesaconitine. researchgate.net

| Compound | Modification | Analgesic Potency (ED₅₀ mg/kg) | Reference |

|---|---|---|---|

| This compound | Parent Compound | 0.0480 | jst.go.jp, nih.gov |

| 8-O-deacetyl-8-O-ethylthis compound | Replacement of C-8 acetyl with ethyl group | 0.0972 | jst.go.jp, nih.gov |

| Lappaconitine (B608462) | Reference Drug (C₁₈-Diterpenoid Alkaloid) | 3.50 | jst.go.jp, nih.gov |

The structural characteristics of the ester at C-14 and the D-ring are defining factors for the bioactivity of this compound.

Aromatic Ester at C-14: An aromatic ester at the C-14 position is a consistently important structural feature for the analgesic activity of C19-diterpenoid alkaloids. jst.go.jpnih.govmdpi.com Derivatives with substituents other than an aromatic ester at this position show reduced effectiveness. mdpi.com The p-methoxybenzoyl group in this compound fulfills this requirement.

Saturation of Ring D: SAR studies have demonstrated that the saturation state of the D-ring is an important structural requirement for the analgesic activity of this class of compounds. jst.go.jpnih.gov

Glycosylation, the attachment of sugar moieties, is a modification that can profoundly alter the biological properties of a molecule, including its stability, solubility, and interaction with biological targets. nih.govmdpi.com While this compound is not naturally glycosylated, other C19-diterpenoid alkaloids exist as glycosides, typically belonging to the aconitine (B1665448) class with sugar moieties attached at the C-1 or C-14 positions. mdpi.com

The introduction of a glycan to the this compound structure could have several effects:

It could alter substrate recognition and binding affinity for its biological targets. nih.govmdpi.com

The effect on activity is not predictable and could be either stimulating or inhibiting. nih.govmdpi.com

Glycosylation can also impact the pharmacokinetic properties of a compound, affecting its absorption and half-life. mabion.eu

Comparative SAR with Related Diterpenoid Alkaloids (e.g., Lappaconitine, Aconitine)

Comparing the SAR of this compound with other well-known diterpenoid alkaloids like aconitine and lappaconitine provides valuable context for its activity.

Versus Aconitine: Both this compound and aconitine are highly toxic C19-diterpenoid alkaloids, and their toxicity is largely attributed to the diester functionalities at C-8 and C-14. mdpi.comrsc.org Hydrolysis of these ester groups in both compounds produces significantly less toxic derivatives. mdpi.comrsc.org A key structural difference is the substituent on the C-14 benzoyl ester; this compound has a para-methoxy group, whereas aconitine does not. Despite extreme structural similarities among some aconitine-type alkaloids, they can exhibit opposing biological effects, such as proarrhythmic versus antiarrhythmic activities. nih.gov

Versus Lappaconitine: A major structural difference is that this compound is a C19-diterpenoid alkaloid, while lappaconitine has a C18-diterpenoid skeleton. jst.go.jpnih.govmdpi.com In terms of analgesic activity, this compound (ED₅₀=0.0480 mg/kg) is significantly more potent than lappaconitine (ED₅₀=3.50 mg/kg). jst.go.jpnih.gov Lappaconitine is generally less toxic than aconitine-type alkaloids, a difference that may be attributed to its more extensive metabolism. rsc.org The analgesic activity of both classes of compounds relies on similar structural features, including a tertiary amine and specific ester groups. jst.go.jpnih.gov

Molecular and Cellular Mechanisms of Action

The bioactivity of Crassicauline A is rooted in its ability to interact with and modulate key components of cellular signaling and function. Its intricate structure facilitates a range of interactions at the molecular level, leading to observable effects on cellular systems.

Modulation of Ion Channels in Cellular Systems

Ion channels, critical for maintaining cellular homeostasis and excitability, are a key target of this compound. The compound's influence is particularly noted in the context of neuronal function.

This compound is understood to modulate the function of ion channels within the nervous system, specifically influencing the flow of sodium ions across neuronal membranes. mdpi.com This mechanism is thought to be similar to that of other structurally related aconitine-type alkaloids. These compounds are known to act as sodium channel openers, binding to the voltage-gated sodium channels in nerve and muscle cell membranes. This binding induces a state of persistent activation, causing a continuous influx of sodium ions. scielo.org.mx This sustained inward current leads to a prolonged depolarization of the membrane, which can significantly alter neuronal excitability and signal transmission. scielo.org.mx

Enzymatic Inhibition Profiles

Enzymes are fundamental to virtually all biological processes, and their inhibition is a common mechanism of action for many bioactive compounds. This compound has been investigated for its potential to inhibit specific enzymatic pathways.

Prostaglandins (B1171923) are lipid compounds with hormone-like effects that are involved in a variety of physiological processes, including inflammation. wikipedia.org The synthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes. wikipedia.orgnih.govjpp.krakow.pl The anti-inflammatory activity of many compounds, including some diterpenoid alkaloids, is attributed to their ability to inhibit these COX enzymes, thereby blocking the production of prostaglandins. scielo.org.mxresearchgate.netmdpi.com While direct and specific studies detailing the inhibition of prostaglandin (B15479496) synthesis by this compound are not extensively available, the known anti-inflammatory properties of related alkaloids suggest a similar mechanism of action through the inhibition of the cyclooxygenase pathway. researchgate.net

To ascertain the full spectrum of a compound's enzymatic interactions, broad screening methodologies are employed. These techniques allow for the testing of a substance against a wide array of enzymes to identify potential targets. Common methods include high-throughput screening (HTS) which utilizes large libraries of compounds to rapidly assess inhibitory activity against specific enzymes. nih.gov

Virtual screening is another computational approach that uses the three-dimensional structure of an enzyme to predict how a potential inhibitor might bind. nih.gov For more detailed analysis, specific assays are conducted. For instance, fluorometric inhibitor screening kits are available to measure the inhibition of enzymes like COX-1, COX-2, and 5-LOX. phcog.com In vitro assays using components like pooled human liver microsomes can also be used to evaluate the inhibitory potential of a compound against a panel of metabolic enzymes, such as cytochrome P450s. While these methodologies are standard in drug discovery, specific comprehensive screening results for this compound against a broad panel of enzymes are not widely reported in the reviewed literature.

Impact on Cellular Processes

Beyond specific molecular targets, the effects of this compound extend to the regulation of overarching cellular processes, most notably cell proliferation.

This compound has demonstrated significant cytotoxic activities, indicating its ability to modulate cell proliferation, particularly in cancer cell lines. mdpi.com Research has shown that this compound, along with other C19-diterpenoid alkaloids, exhibits inhibitory effects on the growth of various cancer cells. mdpi.com

A study evaluating the cytotoxicity of several diterpenoid alkaloids from "Fuzi," the processed lateral root of Aconitum carmichaeli, tested this compound against three human cancer cell lines: HCT8 (human colon cancer), MCF7 (human breast cancer), and HePG2 (human liver cancer). mdpi.com The results, measured as the half-maximal inhibitory concentration (IC50), quantify the compound's potency in inhibiting cell growth. The IC50 values for this compound were determined to be 29.58 µM for HCT8 cells, 35.17 µM for MCF7 cells, and 41.26 µM for HePG2 cells. mdpi.com These findings underscore the compound's potential to interfere with the proliferative capacity of cancer cells.

Table of Cytotoxic Activity of this compound

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT8 | Human Colon Cancer | 29.58 | mdpi.com |

| MCF7 | Human Breast Cancer | 35.17 | mdpi.com |

| HePG2 | Human Liver Cancer | 41.26 | mdpi.com |

Cell Cycle Regulation (e.g., G0/G1 Phase Arrest)

The cell cycle, a fundamental process for cell proliferation, is tightly regulated by a series of checkpoints. Dysregulation of this process is a hallmark of cancer. Certain phytochemicals have been shown to interfere with the cell cycle in cancer cells, leading to a halt in their proliferation. While direct and extensive research on this compound's effect on cell cycle regulation is limited, studies on other diterpenoid alkaloids provide significant insights into their potential mechanisms.

Many diterpenoid alkaloids have been observed to induce cell cycle arrest, particularly at the G0/G1 phase. bjbms.orgbiomolther.org This arrest prevents the cell from entering the S phase, the stage of DNA synthesis, thereby inhibiting cell division. pressbooks.pubopentextbc.ca For instance, the diterpenoid lappaconitine (B608462) has been shown to cause G0/G1 phase arrest in non-small cell lung cancer cells. This is achieved by downregulating the expression of the cyclin E1 gene, a key regulator of the G1/S transition. rsc.org Similarly, matrine, a quinolizidine (B1214090) alkaloid, has been shown to induce G0/G1 arrest in human acute T-cell lymphoblastic leukemia cells. bjbms.org This effect is mediated by the upregulation of the p21 gene (CDKN1A), a well-known cyclin-dependent kinase inhibitor. bjbms.org

The G0/G1 phase arrest induced by these compounds is often associated with the modulation of key regulatory proteins. Cyclins and cyclin-dependent kinases (CDKs) are the primary drivers of cell cycle progression. frontiersin.org Diterpenoid compounds have been found to alter the expression and activity of these proteins. For example, some novel ferrocene (B1249389) derivatives have been shown to induce G0/G1 arrest by downregulating cyclin D1 and CDK4. nih.gov

The following table summarizes findings on cell cycle arrest induced by various compounds, illustrating a common mechanism that may be relevant to this compound.

| Compound | Cell Line | Effect | Key Molecular Targets |

| Lappaconitine | Non-small cell lung cancer (NSCLC) | G0/G1 arrest | Downregulation of cyclin E1 |

| Matrine | Human acute T-cell lymphoblastic leukemia (CCRF-CEM) | G0/G1 arrest | Upregulation of p21 (CDKN1A) |

| Ferrocene derivative | Human hepatocellular carcinoma (HCC) | G0/G1 arrest | Downregulation of cyclin D1/CDK4 |

| Panduratin A | Breast cancer cells (MCF-7) | G0/G1 arrest | Modulation of p21 and p27 |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. physio-pedia.com Cancer cells often evade apoptosis, leading to their uncontrolled growth. The induction of apoptosis is a key strategy for many anticancer therapies. Diterpenoid alkaloids, as a class, have demonstrated significant pro-apoptotic activities. rsc.orgrsc.org

The mechanisms of apoptosis induction are broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. physio-pedia.comwikipedia.org Research on diterpenoid alkaloids suggests their involvement in both. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. frontiersin.orgnih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in this process. patnawomenscollege.in For example, the diterpenoid alkaloid aconitine (B1665448) has been shown to induce apoptosis in human pancreatic cancer cells by mediating the mitochondrial pathway through the activation of caspase-3 and caspase-9, and by increasing the Bax/Bcl-2 ratio. rsc.org

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. frontiersin.org This binding leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases, like caspase-8. frontiersin.orgpatnawomenscollege.in Some alkaloids from Aconitum szechenyianum have been found to upregulate the death receptor DR5, thereby activating caspase-8 and inducing apoptosis through the extrinsic pathway. rsc.org

The table below details the apoptotic mechanisms of several diterpenoid alkaloids.

| Compound/Alkaloid Source | Cell Line | Apoptotic Pathway | Key Molecular Events |

| Aconitine | Human pancreatic cancer | Intrinsic (Mitochondrial) | Activation of caspase-3/9, increased Bax/Bcl-2 ratio |

| Aconitum taipeicum isolate (ITPD) | - | Intrinsic (Mitochondrial) | Activation of caspase-3/9, increased Bax/Bcl-2 ratio |

| Aconitum szechenyianum alkaloids | - | Extrinsic (Death Receptor) & Intrinsic | Upregulation of DR5, activation of caspase-8, p38 MAPK activation |

| Aconitine | Human hepatocellular carcinoma | Intrinsic (Mitochondrial) | ROS-induced mitochondrial-dependent apoptosis |

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. nih.gov Cell migration is a complex process involving changes in cell adhesion, the cytoskeleton, and the extracellular matrix. nih.govnih.gov While direct studies on this compound's effect on cell migration and invasion are not widely available, research on related diterpenoid alkaloids suggests a potential inhibitory role. frontiersin.org

For instance, aconitine has been shown to significantly inhibit the invasion of hepatoma carcinoma MHCC97 cells. frontiersin.org This effect was associated with the modulation of MAPK phosphorylation. frontiersin.org Hypaconitine, another diterpenoid alkaloid, was found to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. bitesizebio.com This inhibition suppressed the adhesion, migration, and invasion of lung cancer cells. bitesizebio.com

The modulation of cell migration and invasion by these compounds can be attributed to their effects on various cellular components and signaling pathways. The inhibition of metalloproteinases (ADAMTS), which are involved in the degradation of the extracellular matrix, can reduce cell invasion. nih.gov Furthermore, the regulation of ion channels has also been implicated in the modulation of glioma cell migration and invasion. kegg.jp

Involvement in Signaling Pathways

The anticancer effects of diterpenoid alkaloids are often mediated through their interaction with various intracellular signaling pathways that control cell proliferation, survival, and metastasis. While specific data for this compound is sparse, research on related compounds provides a framework for its potential mechanisms of action.

Examples from Related Diterpenoid Alkaloid Research (e.g., NF-κB, EMT, HIF-1, p38 MAPK, PI3K/AKT/mTOR)

NF-κB Signaling Pathway : The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer, regulating genes involved in cell survival and proliferation. nih.govnih.gov Some diterpenoid alkaloids have been shown to inhibit the NF-κB signaling pathway. For example, aconitine induces apoptosis in human pancreatic cancer in part through the NF-κB pathway. rsc.org Similarly, derivatives of lappaconitine have been observed to mitigate inflammatory responses by modulating the NF-κB and MAPK signaling pathways. researchgate.net

Epithelial-Mesenchymal Transition (EMT) : EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. nih.gov This transition is driven by signaling pathways like TGF-β. nih.gov Hypaconitine has been shown to inhibit TGF-β1-induced EMT in lung cancer cells, thereby suppressing their metastatic potential. bitesizebio.com

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway : HIF-1 is a key transcription factor that allows tumor cells to adapt to hypoxic (low oxygen) conditions, promoting angiogenesis and cell survival. nih.govkegg.jpgenome.jpnih.gov The inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. While direct links to this compound are not established, other natural compounds have been shown to inhibit HIF-1α. nih.gov

p38 MAPK Signaling Pathway : The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov Alkaloids from Aconitum szechenyianum have been found to upregulate the phosphorylation of p38 MAPK, suggesting that their pro-apoptotic effects are associated with this pathway. rsc.org Other diterpenoid alkaloids have also been shown to regulate the MAPK signaling pathway to exert their anti-inflammatory and anti-tumor effects. sparkjadesd.com

PI3K/AKT/mTOR Signaling Pathway : The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. medchemexpress.comnih.gov Inhibition of this pathway can induce cell cycle arrest and apoptosis. Enmein-type diterpenoid derivatives have been designed to target this pathway, inducing G0/G1 arrest and apoptosis in A549 lung cancer cells. yzu.edu.cn Royleanone, another diterpenoid, also inhibits the PI3K/AKT/mTOR signaling pathway in prostate cancer cells. tsbiochem.com

The following table summarizes the involvement of various diterpenoid alkaloids in these key signaling pathways.

| Signaling Pathway | Diterpenoid Alkaloid/Related Compound | Effect |

| NF-κB | Aconitine, Lappaconitine derivatives | Inhibition, modulation of inflammatory response |

| EMT | Hypaconitine | Inhibition of TGF-β1-induced EMT |

| p38 MAPK | Aconitum szechenyianum alkaloids, Forrestline F | Activation, inhibition |

| PI3K/AKT/mTOR | Enmein-type diterpenoids, Royleanone | Inhibition, induction of apoptosis and cell cycle arrest |

Advanced Methodological Approaches in Crassicauline a Research

Application of High-Resolution Analytical Techniques

High-resolution analytical techniques are fundamental in the detailed investigation of Crassicauline A, from its identification in complex botanical matrices to the characterization of its metabolic products.

Integrated Chromatographic-Spectroscopic Platforms (e.g., LC-MS, HPLC-NMR)

The integration of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful platform for the analysis of this compound. toray-research.co.jp LC-MS/MS, in particular, has been developed and validated for the sensitive and rapid screening and quantification of this compound in biological samples like human serum and urine. researchgate.netnih.govnih.gov This method is crucial for tracing aconite poisoning and for clinical diagnosis. nih.gov For instance, a developed LC-MS/MS method demonstrated high sensitivity with a limit of detection (LOD) for this compound at 0.021 ng/mL and a limit of quantification (LOQ) at 0.1 ng/mL in human serum. nih.gov

High-performance liquid chromatography (HPLC) is another key technique used to screen for the optimal processing parameters of this compound, such as temperature and time, and to analyze its transformation products. nih.gov The combination of HPLC with NMR (HPLC-NMR) and MS (HPLC-MS) offers a comprehensive approach for the separation, quantification, and structural identification of components in a mixture, overcoming the limitations of each individual technique. specificpolymers.comuab.cat HPLC-NMR is particularly valuable for obtaining detailed structural information on trace components and unstable substances without the need for extensive purification steps. toray-research.co.jp

Advanced Mass Spectrometry for Metabolite Identification

Advanced mass spectrometry (MS) techniques are indispensable for identifying the metabolites of this compound. ijpras.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which is critical for distinguishing between isobaric compounds and confirming the elemental composition of metabolites. chromatographyonline.com Techniques like Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) have been specifically developed to study the in vivo hydroxylation metabolism of this compound in rats. nih.govresearchgate.net

Through mass fragmentation analysis, researchers can identify the structures of detected metabolites. nih.govresearchgate.net For example, a study on the metabolism of this compound at a toxic dose in rats identified a hydroxylated metabolite. nih.govresearchgate.net Based on its chromatographic behavior and fragmentation pattern, the hydroxylation site was tentatively identified at the C-15 position, potentially leading to the formation of the toxic alkaloid deoxyjesaconitine. researchgate.net Untargeted metabolomics analysis, often employing HRMS, allows for the comprehensive detection of metabolites in biological samples by accurately identifying them based on their mass-to-charge ratio, isotopic distribution, and fragmentation patterns. mdpi.com

Computational and In Silico Methodologies

Computational approaches play a vital role in modern drug discovery and in the study of complex molecules like this compound. These in silico methods allow for the prediction of biological activity and the exploration of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.orgmedcraveonline.com This method utilizes molecular descriptors to predict the activity of new or untested compounds, thereby accelerating the drug discovery process. jocpr.commedcraveonline.com

In the context of Aconitum alkaloids, including analogs of this compound, QSAR analysis has been employed to investigate the relationship between their structure and therapeutic effects. bjmu.edu.cnresearchgate.net By developing QSAR models, researchers can identify key structural features that contribute to the desired biological activity, guiding the design of new derivatives with improved potency and reduced toxicity. jocpr.comresearchgate.netmdpi.com The development of a robust QSAR model involves selecting appropriate descriptors and using statistical methods like multiple linear regression analysis to build a predictive model. mdpi.comnih.gov

Molecular Docking and Pharmacogenomic Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.infonih.gov This technique is used to understand the interaction between a ligand, such as this compound or its analogs, and a target protein at the atomic level. mdpi.com In silico molecular docking studies can help to elucidate the binding affinities and mechanisms of action of these compounds, aligning with in vitro biological evaluations. mdpi.com For Aconitum alkaloids, molecular docking has been used to evaluate their effects on specific molecular targets. researchgate.net

Pharmacogenomic profiling involves studying how an individual's genetic makeup influences their response to drugs. cda-amc.caincitehealth.com This field aims to personalize medicine by tailoring drug selection and dosage to a patient's genetic profile. cda-amc.caincitehealth.com For complex compounds like those found in Aconitum species, understanding their pharmacogenomic profile is crucial. researchgate.net This includes investigating the genetic variations in metabolic enzymes that could affect the drug's efficacy and toxicity. incitehealth.com While specific pharmacogenomic profiling studies on this compound are not extensively detailed in the provided results, the general approach is highly relevant for the future development and clinical application of this and related alkaloids. researchgate.netnih.govnih.gov

Investigation of Host-Guest Systems (e.g., this compound/β-cyclodextrin Inclusion Complexes)

The formation of host-guest inclusion complexes is a strategy employed to improve the physicochemical properties of drug molecules, such as solubility and stability. thno.orgrsc.org

The interaction between this compound and β-cyclodextrin (β-CD) to form a host-guest system has been investigated. researchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate guest molecules. researchgate.netindexcopernicus.com The formation of the this compound/β-cyclodextrin inclusion complex has been shown to significantly increase the water solubility and thermal stability of this compound. researchgate.net

The characterization of this inclusion complex has been carried out using various analytical techniques, including UV-vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC). researchgate.net These studies confirm the formation of the complex and provide insights into the inclusion mode. researchgate.netindexcopernicus.com The enhanced solubility and stability of the complex suggest its potential utility in herbal medicine or healthcare products. researchgate.net

Table of Analytical Techniques in this compound Research

| Technique | Application in this compound Research |

|---|---|

| LC-MS/MS | Sensitive screening and quantification in biological fluids. researchgate.netnih.gov |

| HPLC | Screening of processing parameters and analysis of transformation products. nih.gov |

| HPLC-NMR | Detailed structural analysis of trace and unstable components. toray-research.co.jp |

| UPLC-MS/MS | Study of in vivo metabolism, particularly hydroxylation. nih.govresearchgate.net |

| Mass Fragmentation Analysis | Identification of metabolite structures. nih.govresearchgate.net |

| UV-vis, FT-IR, NMR, XRD, SEM, DSC | Characterization of this compound/β-cyclodextrin inclusion complexes. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Deoxyjesaconitine |

Future Directions and Interdisciplinary Research Perspectives

Innovations in Synthetic Methodologies for Complex Natural Products

The chemical synthesis of complex natural products like Crassicauline A is a formidable challenge that drives innovation in organic chemistry. acs.org While semi-synthesis from more abundant precursors like Yunaconitine (B1683533) has proven effective, the development of a de novo total synthesis remains a significant goal. nih.govnih.gov Future synthetic strategies will likely focus on enhancing efficiency, stereocontrol, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

Key areas for innovation include:

Novel Cyclization Strategies: Developing new methods to construct the intricate polycyclic core of diterpenoid alkaloids is paramount. acs.org Strategies such as oxidative dearomatization/Diels-Alder (OD/DA) cycloadditions, which have been used to form the [2.2.2]-bicyclic ring system in related alkaloids, could be adapted for this compound. acs.org

C-H Activation/Functionalization: Late-stage C-H functionalization is a powerful tool for modifying complex scaffolds without the need for lengthy de novo synthesis. This approach would allow for the direct introduction of new functional groups onto the this compound skeleton, rapidly generating a library of derivatives for biological screening.

Flow Chemistry and Automation: The integration of automated synthesis platforms and flow chemistry can accelerate the synthesis of complex intermediates and the optimization of reaction conditions. dypvp.edu.in This technology enables high-throughput synthesis, facilitating the rapid production of analogues for further investigation. dypvp.edu.in

Biomimetic Synthesis: Mimicking the proposed biosynthetic pathway of this compound could offer elegant and efficient synthetic routes. Understanding the enzymatic machinery responsible for its formation in nature can inspire the design of laboratory syntheses that proceed with high stereoselectivity and atom economy.

A recent innovative approach has been the partial synthesis of this compound from the more abundant Yunaconitine. This transformation is achieved in two main steps, demonstrating a practical method for increasing the supply of this valuable compound. nih.govnih.gov

| Step | Reaction | Reagents | Outcome | Reference |

| 1 | Dehydration | Thionyl chloride | Conversion of Yunaconitine to Dehydroyunaconitine | nih.gov |

| 2 | Hydrogen Reduction | Raney Ni, H₂ | Conversion of Dehydroyunaconitine to this compound | nih.gov |

This semi-synthetic route represents a significant advance, providing a more concise and higher-yielding alternative to total synthesis or reliance on scarce natural sources. nih.gov

Leveraging Computational Tools for Drug Discovery and Optimization (e.g., Machine Learning, Artificial Intelligence)

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their analgesic activity. nih.gov By analyzing a dataset of analogues, these models can predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective molecules. fnasjournals.com

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction of this compound with its biological targets (e.g., ion channels, receptors). nih.gov Understanding this binding at the atomic level can elucidate its mechanism of action and provide a blueprint for designing derivatives with improved affinity and specificity.

AI-Powered De Novo Design: Generative AI and deep learning algorithms can design novel molecules from scratch that are inspired by the this compound scaffold but possess optimized properties. acs.orgnih.gov These models can learn the complex relationships between chemical structure and biological function to propose new compounds with enhanced therapeutic profiles. dypvp.edu.inmusechem.com

Target Fishing and Polypharmacology Prediction: Computational methods can screen the structure of this compound against databases of known protein targets to identify potential new biological activities ("target fishing"). scielo.org.mx This could uncover applications for this compound beyond analgesia and help predict potential off-target effects.

| Computational Tool | Application for this compound Research | Potential Outcome |

| Machine Learning (ML) | Develop QSAR models to predict analgesic potency. | Prioritize the synthesis of analogues with the highest predicted activity. |

| Molecular Docking | Simulate binding poses of this compound at its target protein(s). | Elucidate the mechanism of action and guide structure-based design. |

| Artificial Intelligence (AI) | Generate novel molecular structures inspired by the this compound scaffold. | Discover new compounds with improved efficacy or novel therapeutic uses. |

| Virtual Screening | Screen this compound against large databases of biological targets. | Identify new potential therapeutic applications (drug repositioning). |

Integration of Biocatalytic Approaches in Alkaloid Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. rsc.orgnih.gov For complex molecules like alkaloids, enzymes can catalyze reactions with unparalleled chemo-, regio-, and stereoselectivity, often under mild conditions. rsc.orgsemanticscholar.org The integration of biocatalysis into the synthesis of this compound and its derivatives holds significant promise. mdpi.com

Key strategies for future research involve:

Enzymatic Synthesis of Chiral Building Blocks: Enzymes such as lipases, esterases, and transaminases can be used to produce key chiral intermediates in high enantiomeric purity. rsc.orgnih.govsemanticscholar.org These building blocks can then be incorporated into a chemo-enzymatic total synthesis of this compound.

Biocatalytic Derivatization: Specific enzymes could be employed for the late-stage functionalization of the this compound molecule. For example, cytochrome P450 monooxygenases could introduce hydroxyl groups at specific positions, creating new analogues that would be difficult to access through conventional chemistry.

Engineered Biosynthetic Pathways: Advances in synthetic biology allow for the reconstruction and engineering of entire biosynthetic pathways in microbial hosts like yeast or E. coli. rsc.org By identifying the genes responsible for this compound biosynthesis in Aconitum species, it may be possible to transfer them to a microbial chassis for sustainable and scalable production.

The use of biocatalysis can streamline synthetic routes by reducing the need for protective groups and leading to higher yields. rsc.orgsemanticscholar.org This interdisciplinary approach combines the flexibility of chemical synthesis with the high selectivity offered by enzymes. nih.gov

Interdisciplinary Collaborations in Natural Product Chemistry and Chemical Biology

The journey of a natural product from discovery to potential therapeutic application is inherently interdisciplinary. The study of this compound necessitates close collaboration between scientists from diverse fields to fully understand and harness its biological potential. nih.gov Natural product synthesis serves as a critical bridge between chemistry and biology, providing the molecular tools needed to probe complex biological systems. yale.edubarnard.edu

Future progress will depend on synergistic collaborations:

Chemists and Biologists: Synthetic chemists can design and create novel analogues of this compound. yale.edu These compounds can then be used by chemical biologists and pharmacologists as molecular probes to investigate cellular pathways, identify protein targets, and elucidate mechanisms of action, a strategy often referred to as "chemical genetics". yale.edu